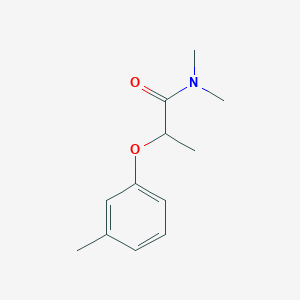
N,N-dimethyl-2-(3-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(3-methylphenoxy)propanamide, also known as DMMP, is a chemical compound used in various scientific research applications. It is a colorless liquid with a slight odor, and its molecular formula is C12H17NO2. DMMP has gained significant attention due to its unique properties, making it an essential compound in many fields of research.
Mecanismo De Acción
N,N-dimethyl-2-(3-methylphenoxy)propanamide acts as a cholinesterase inhibitor, which means it inhibits the activity of cholinesterase enzymes. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting cholinesterase activity, N,N-dimethyl-2-(3-methylphenoxy)propanamide can cause an accumulation of acetylcholine, leading to various physiological effects.
Biochemical and Physiological Effects
N,N-dimethyl-2-(3-methylphenoxy)propanamide has been shown to have various biochemical and physiological effects on the body. It can cause symptoms such as nausea, vomiting, diarrhea, and difficulty breathing. In high doses, N,N-dimethyl-2-(3-methylphenoxy)propanamide can also cause convulsions, coma, and even death. These effects are primarily due to the compound's ability to inhibit cholinesterase activity, leading to an accumulation of acetylcholine in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-2-(3-methylphenoxy)propanamide has several advantages when used in lab experiments. It is a highly effective solvent that can dissolve a wide range of compounds, making it useful in various chemical reactions. Additionally, N,N-dimethyl-2-(3-methylphenoxy)propanamide is relatively inexpensive and easy to synthesize, making it a popular choice for research purposes.
However, N,N-dimethyl-2-(3-methylphenoxy)propanamide also has some limitations when used in lab experiments. It is highly toxic and can cause severe health effects if not handled properly. Additionally, N,N-dimethyl-2-(3-methylphenoxy)propanamide is highly reactive and can react with other compounds, leading to unwanted side reactions.
Direcciones Futuras
There are several future directions for the use of N,N-dimethyl-2-(3-methylphenoxy)propanamide in scientific research. One potential application is in the development of new pharmaceuticals. N,N-dimethyl-2-(3-methylphenoxy)propanamide can be used as a reagent in the synthesis of various compounds, including pharmaceuticals. Additionally, N,N-dimethyl-2-(3-methylphenoxy)propanamide's ability to inhibit cholinesterase activity makes it a potential target for the development of new drugs for the treatment of various neurological disorders.
Another potential future direction for N,N-dimethyl-2-(3-methylphenoxy)propanamide is in the development of new agrochemicals. N,N-dimethyl-2-(3-methylphenoxy)propanamide can be used as a reagent in the synthesis of various agrochemicals, including pesticides and herbicides. Additionally, N,N-dimethyl-2-(3-methylphenoxy)propanamide's ability to inhibit cholinesterase activity makes it a potential target for the development of new pesticides that are more effective and less toxic than current options.
In conclusion, N,N-dimethyl-2-(3-methylphenoxy)propanamide is a unique and essential compound in scientific research. Its ability to dissolve a wide range of compounds and its use as a reagent in the synthesis of various compounds make it a valuable tool in many fields of research. However, its toxicity and potential health effects must be carefully considered when using it in lab experiments.
Métodos De Síntesis
N,N-dimethyl-2-(3-methylphenoxy)propanamide is synthesized through the reaction of 3-methylphenol and dimethylaminoethyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through distillation.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(3-methylphenoxy)propanamide has been widely used in scientific research for its unique properties. It is primarily used as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds. N,N-dimethyl-2-(3-methylphenoxy)propanamide is also used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-6-5-7-11(8-9)15-10(2)12(14)13(3)4/h5-8,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIWUEVHPPLLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)

![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)
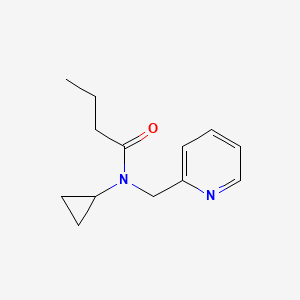
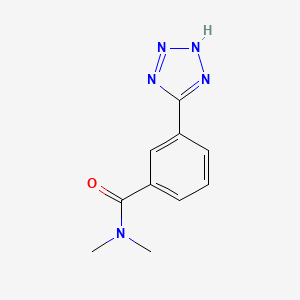
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
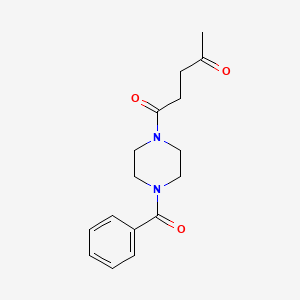


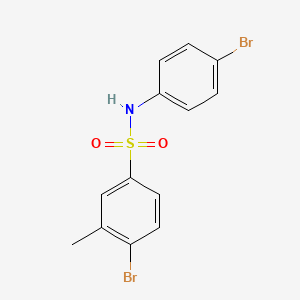
![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)
![4-[2-[(1-Methylpyrazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567460.png)

![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)